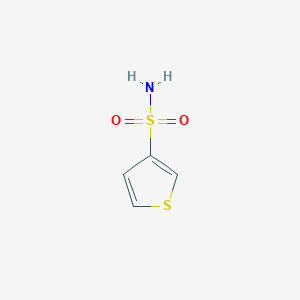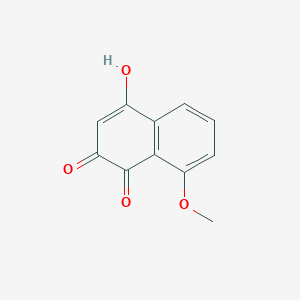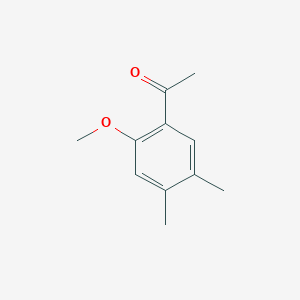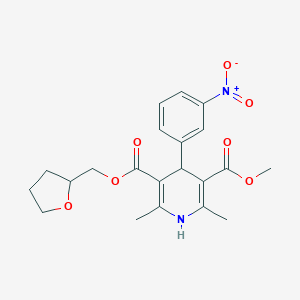
3-O-methyl 5-O-(oxolan-2-ylmethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-O-methyl 5-O-(oxolan-2-ylmethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, also known as MRS7145, is a potent and selective antagonist of the oxytocin receptor. It was first synthesized in 2004 by researchers at Merck Research Laboratories and has been used extensively in scientific research to study the role of oxytocin in various physiological and behavioral processes.
Mechanism of Action
3-O-methyl 5-O-(oxolan-2-ylmethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate works by binding to the oxytocin receptor and preventing the binding of oxytocin. The oxytocin receptor is a G protein-coupled receptor that is found in various tissues throughout the body, including the brain, uterus, and mammary glands. When oxytocin binds to the receptor, it activates a signaling cascade that leads to the release of various neurotransmitters and hormones, such as dopamine, serotonin, and cortisol. By blocking the oxytocin receptor, 3-O-methyl 5-O-(oxolan-2-ylmethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate prevents this signaling cascade from occurring and disrupts the normal physiological and behavioral responses to oxytocin.
Biochemical and Physiological Effects
3-O-methyl 5-O-(oxolan-2-ylmethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate has been shown to have a number of biochemical and physiological effects in various tissues throughout the body. In the brain, it has been shown to block the effects of oxytocin on social bonding, trust, and empathy. In the uterus, it has been shown to inhibit the contractions induced by oxytocin and to reduce the release of prostaglandins. In the mammary glands, it has been shown to inhibit the milk ejection reflex induced by oxytocin.
Advantages and Limitations for Lab Experiments
One major advantage of using 3-O-methyl 5-O-(oxolan-2-ylmethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate in lab experiments is its high selectivity and potency for the oxytocin receptor. This allows researchers to specifically target the effects of oxytocin without affecting other neuropeptides or receptors. However, one limitation of using 3-O-methyl 5-O-(oxolan-2-ylmethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is its relatively short half-life, which requires frequent dosing in order to maintain a consistent level of receptor blockade.
Future Directions
There are several future directions for research involving 3-O-methyl 5-O-(oxolan-2-ylmethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and the oxytocin receptor. One area of interest is the role of oxytocin in psychiatric disorders, such as autism spectrum disorder, schizophrenia, and depression. Another area of interest is the potential therapeutic applications of oxytocin and oxytocin receptor antagonists in various medical conditions, such as preterm labor, breast cancer, and cardiovascular disease. Finally, there is ongoing research into the development of more selective and potent oxytocin receptor antagonists, which could lead to new insights into the role of oxytocin in physiological and behavioral processes.
Synthesis Methods
The synthesis of 3-O-methyl 5-O-(oxolan-2-ylmethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves a multi-step process that begins with the reaction of 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid with oxalyl chloride to form the corresponding acid chloride. This is then reacted with 2-(2-methoxyethoxy)ethyl alcohol in the presence of triethylamine to produce the desired ester. The final step involves the methylation of the pyridine nitrogen with iodomethane to yield 3-O-methyl 5-O-(oxolan-2-ylmethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate.
Scientific Research Applications
3-O-methyl 5-O-(oxolan-2-ylmethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is primarily used in scientific research to study the role of oxytocin in various physiological and behavioral processes. Oxytocin is a neuropeptide that is involved in a wide range of social and emotional behaviors, including social bonding, trust, empathy, and stress regulation. By blocking the oxytocin receptor with 3-O-methyl 5-O-(oxolan-2-ylmethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate, researchers can investigate the specific role of oxytocin in these processes and gain a better understanding of the underlying mechanisms.
properties
CAS RN |
92565-17-8 |
|---|---|
Molecular Formula |
C21H24N2O7 |
Molecular Weight |
416.4 g/mol |
IUPAC Name |
3-O-methyl 5-O-(oxolan-2-ylmethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C21H24N2O7/c1-12-17(20(24)28-3)19(14-6-4-7-15(10-14)23(26)27)18(13(2)22-12)21(25)30-11-16-8-5-9-29-16/h4,6-7,10,16,19,22H,5,8-9,11H2,1-3H3 |
InChI Key |
FVDUPZNDOAARRO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC2CCCO2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC2CCCO2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC |
synonyms |
2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate-2-tetrahydrofurfuryl CRE 223 CRE-223 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone](/img/structure/B184284.png)

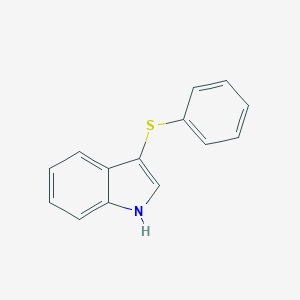
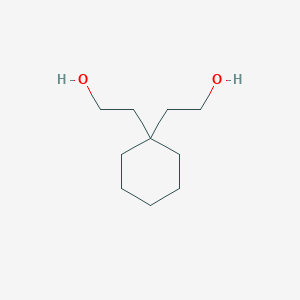
![2-[4-(Propan-2-yl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B184288.png)
